molecular formula C6H11N B15316486 1-Cyclopropylprop-2-en-1-amine CAS No. 1160786-00-4

1-Cyclopropylprop-2-en-1-amine

Cat. No.: B15316486
CAS No.: 1160786-00-4
M. Wt: 97.16 g/mol
InChI Key: FJJOLIFQYQAYFR-UHFFFAOYSA-N
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Description

General Context of Cyclopropylamine (B47189) Scaffolds in Synthesis

Cyclopropylamines are a notable subclass of substituted cyclopropanes that merge the distinct steric and electronic characteristics of cyclopropanes with the presence of a donor nitrogen atom. acs.org This combination confers both chemical reactivity and practical utility, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. longdom.org The high ring strain of the cyclopropane (B1198618) ring, with bond angles compressed to approximately 60°, significantly enhances its reactivity toward various chemical transformations. longdom.org

The synthesis of cyclopropylamine derivatives is a significant area of research, with numerous methods developed to access this important structural motif. acs.org Classical approaches such as the Curtius rearrangement and Simmons-Smith cyclopropanation have been adapted to incorporate a nitrogen functionality. acs.org More contemporary methods include Kulinkovich reactions applied to amides and nitriles, additions to cyclopropenes, and metal-catalyzed C-H functionalization. acs.orgclockss.org These synthetic advancements have enabled the preparation of a diverse array of cyclopropylamine derivatives with controlled stereochemistry. acs.org

The utility of cyclopropylamines is evident in their presence in a wide range of biologically active compounds. acs.org For instance, the cyclopropylamine moiety is a key structural feature in monoamine oxidase inhibitors (MAOIs) used as antidepressants. longdom.org In agriculture, derivatives of cyclopropylamine are employed in the formulation of herbicides, fungicides, and insecticides. longdom.org Their role as synthetic intermediates is equally important, particularly in ring-opening reactions and cycloadditions, which leverage the inherent strain of the three-membered ring. acs.org

Unique Structural Features and Intrinsic Reactivity of the 1-Cyclopropylprop-2-en-1-amine Motif

The this compound motif is characterized by the juxtaposition of a cyclopropyl (B3062369) group and an allylic amine. This specific arrangement of functional groups gives rise to unique reactivity profiles. The allylic system, consisting of a double bond adjacent to a carbon atom bearing the amine group, is known for its high reactivity. This is due to the ability of the double bond to stabilize intermediates, such as carbocations, through resonance. quora.com

The presence of the cyclopropyl group directly attached to the allylic system introduces additional layers of complexity and reactivity. The cyclopropane ring can act as a source of strain energy, influencing the outcomes of chemical reactions. For example, the deamination of cyclopropylamine itself can lead to the formation of allyl alcohol, demonstrating the potential for ring-opening reactions. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-6(7)5-3-4-5/h2,5-6H,1,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJOLIFQYQAYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302308
Record name α-Ethenylcyclopropanemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160786-00-4
Record name α-Ethenylcyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160786-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Ethenylcyclopropanemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 1 Cyclopropylprop 2 En 1 Amine and Its Analogs

Direct Construction of the 1-Cyclopropylprop-2-en-1-amine Core

The most direct approaches to this compound involve the formation of the cyclopropane (B1198618) ring on a precursor that already contains the nitrogen atom and the adjacent double bond. These methods often rely on carbene or carbenoid chemistry.

Cyclopropanation Reactions Utilizing Unsaturated Amine Precursors

Aluminum carbenoids have emerged as effective reagents for the cyclopropanation of unsaturated amines. Theoretical studies on the cyclopropanation of allylic alcohol with dimethylaluminum carbenoid ((CH₃)₂AlCH₂I) have shown that the methylene (B1212753) transfer pathway is energetically favored over a carbometalation pathway, with a relatively low activation barrier of 9-10.3 kcal/mol. asianpubs.orgresearchgate.net This suggests a viable route for the cyclopropanation of the corresponding N-protected allyl amines.

While specific data for the direct cyclopropanation of N-allyl amines to yield this compound is not extensively detailed in publicly available literature, the general utility of aluminum carbenoids for the cyclopropanation of 2-alkenyl amines has been demonstrated. researchgate.net The efficiency of these reactions can be influenced by the nature of the substituents on both the amine and the carbenoid.

The cyclopropanation of enamines, where the nitrogen atom is directly bonded to the double bond, using aluminum carbenoids also presents a potential, though less direct, pathway. This would require subsequent manipulation of the resulting aminocyclopropane to introduce the desired prop-2-en-1-amine structure.

Table 1: Illustrative Examples of Aluminum Carbenoid-Mediated Cyclopropanation of Unsaturated Amines

Unsaturated Amine PrecursorCarbenoid ReagentProductYield (%)Reference
N-Allyl-N-benzylamineEt₂AlCH₂IN-Benzyl-N-(cyclopropylmethyl)amine~70-80 researchgate.net
1-(Prop-1-en-1-yl)piperidineEt₂AlCH₂I1-(2-Methylcyclopropyl)piperidineNot specifiedN/A

Note: The data in this table is illustrative of the general reactivity and may not represent the direct synthesis of this compound.

A variety of transition metals, including rhodium, copper, and gold, catalyze the cyclopropanation of alkenes with diazo compounds. rsc.org These methods offer a high degree of control over stereoselectivity and are often compatible with a wide range of functional groups. Gold-catalyzed cyclopropanation, in particular, has gained prominence due to its mild reaction conditions and unique reactivity. rsc.org

The synthesis of cyclopropylamines using these advanced metal-carbenoid approaches typically involves the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst. For the synthesis of this compound, this would ideally involve the cyclopropanation of a protected 1,3-butadiene (B125203) derivative followed by amination, or the direct cyclopropanation of a suitable N-allylic carbamate.

The catalytic cyclopropanation of dienes, such as 1,3-butadiene, followed by functional group manipulation represents a plausible, albeit multi-step, approach to this compound. For instance, rhodium-catalyzed reaction of buta-1,3-diene with a diazoacetate can furnish a vinylcyclopropane (B126155) carboxylate, which could then be converted to the corresponding amine. nih.gov

More directly, the cyclopropanation of 2-azadienes (α,β-unsaturated imines) offers a route to aminocyclopropanes. While this method typically yields α-aminocyclopropanes, strategic selection of the azadiene and subsequent transformations could potentially lead to the desired this compound scaffold.

Transformative Approaches from Related Precursors

An alternative strategy involves the synthesis of a precursor molecule that already contains the cyclopropyl (B3062369) group, followed by the introduction or modification of the prop-2-en-1-amine moiety.

Propargylic systems, such as 1-cyclopropylprop-2-yn-1-amine, are attractive precursors due to the potential for stereoselective reduction of the alkyne to an alkene. The synthesis of cyclopropylacetylene, a key starting material for such precursors, is well-established and can be achieved from inexpensive starting materials like cyclopropanecarboxaldehyde. wikipedia.orggoogle.comgoogle.comwipo.int

The reduction of the triple bond in 1-cyclopropylprop-2-yn-1-amine can be accomplished using various reagents. For instance, reduction with lithium aluminum hydride (LiAlH₄) typically affords the trans-alkene, while catalytic hydrogenation with Lindlar's catalyst would be expected to yield the cis-alkene. This allows for stereochemical control in the synthesis of either the (E)- or (Z)-isomer of this compound.

Alternatively, the corresponding propargylic alcohol, 1-cyclopropylprop-2-yn-1-ol, can be synthesized and subsequently converted to the amine. This can be achieved through methods such as the Mitsunobu reaction or by conversion to a leaving group followed by nucleophilic substitution with an amine source.

Table 2: Potential Reductions of 1-Cyclopropylprop-2-yn-1-amine

Alkyne PrecursorReducing AgentExpected ProductStereochemistryReference
1-Cyclopropylprop-2-yn-1-amineLiAlH₄(E)-1-Cyclopropylprop-2-en-1-aminetransGeneral knowledge
1-Cyclopropylprop-2-yn-1-amineH₂, Lindlar's Catalyst(Z)-1-Cyclopropylprop-2-en-1-aminecisGeneral knowledge

Note: This table represents expected outcomes based on established chemical principles, as specific literature data for these exact transformations is limited.

Another potential route starting from a ketone precursor is the reductive amination of 1-cyclopropylprop-2-en-1-one. This reaction, typically carried out with an amine source such as ammonia (B1221849) in the presence of a reducing agent, can directly furnish the target allylic amine. acs.orgnih.govorganic-chemistry.orgnih.govresearchgate.netmasterorganicchemistry.com The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the desired primary amine and to avoid over-alkylation or reduction of the double bond. acs.orgnih.gov

Derivation from Propargylic Systems (e.g., 1-cyclopropylprop-2-yn-1-amines and alcohols)
Ytterbium(III) Triflate-Catalyzed Dehydrative Amination and Ring Opening

Ytterbium(III) triflate (Yb(OTf)₃) has emerged as an effective catalyst for the amination and subsequent ring-opening of cyclopropyl-containing substrates. nih.govorganic-chemistry.org A notable application is the reaction of substituted 1-cyclopropyl-2-propyn-1-ols with sulfonamides. nih.gov This process, catalyzed by Ytterbium(III) triflate, does not yield the saturated amine directly but instead leads to the formation of conjugated enynes through a regioselective ring-opening mechanism. The reaction is operationally straightforward and provides moderate to good yields under mild conditions. nih.gov

The proposed mechanism involves the activation of the alcohol by the Lewis acidic ytterbium catalyst, facilitating a dehydrative amination. This is followed by the ring-opening of the cyclopropyl group to generate the conjugated enyne system. This methodology provides a valuable route to analogs of this compound that possess extended conjugation. nih.gov

CatalystSubstrateReagentProduct TypeYieldRef
Yb(OTf)₃1-cyclopropyl-2-propyn-1-olsSulfonamidesConjugated EnynesModerate to Good nih.gov
Niobium- and Zirconium-Catalyzed Reductions of Alkynylamines

The selective reduction of alkynylamines presents another pathway to generate alkenylamines, which are structural analogs of this compound. Research has demonstrated a significant difference in the catalytic activity of niobium and zirconium complexes in the reaction of N,N-disubstituted 2-alkynylamines with diethylzinc (B1219324) (Et₂Zn). nih.govrsc.orgnih.gov

When a niobium pentachloride (NbCl₅)–EtMgBr system is used as the catalyst, the reaction with Et₂Zn followed by hydrolysis results in the stereoselective formation of (2Z)-alkenylamines in high yields. nih.govrsc.org This outcome points to a reduction of the alkyne functionality. nih.gov

In contrast, employing a zirconocene (B1252598) dichloride (Cp₂ZrCl₂)–EtMgBr catalyst system under similar conditions leads to a completely different reaction pathway. nih.govrsc.org Instead of simple reduction, a 2-zincoethylzincation occurs, which, after deuterolysis or iodinolysis, provides regio- and stereoselectively formed dideuterated or diiodinated 2-alkenylamine derivatives with a trisubstituted double bond. nih.govrsc.org This highlights the distinct catalytic effects of NbCl₅ and Cp₂ZrCl₂, allowing for controlled access to different classes of unsaturated amine products from the same starting alkynylamines. rsc.org

Catalyst SystemSubstratesReagentKey ProcessProductRef
NbCl₅–EtMgBrN,N-disubstituted 2-alkynylaminesEt₂ZnReduction(2Z)-Alkenylamines nih.govrsc.org
Cp₂ZrCl₂–EtMgBrN,N-disubstituted 2-alkynylaminesEt₂Zn2-ZincoethylzincationDideuterated/Diiodinated 2-alkenylamines nih.govrsc.org
Reductive Amination Strategies for the Introduction of the Amine Functionality

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. libretexts.org This method is highly applicable for the synthesis of this compound from its corresponding ketone precursor, 1-cyclopropylprop-2-en-1-one. nih.gov The process involves the initial condensation of the ketone with an amine (such as ammonia for a primary amine) to form an imine, which is then reduced in situ to the desired amine. libretexts.org

This one-pot reaction is valued in green chemistry for its efficiency and mild conditions. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are capable of selectively reducing the imine in the presence of the starting carbonyl group. masterorganicchemistry.com

A scalable synthesis for the closely related (S)-1-cyclopropyl ethyl-1-amine utilizes the reductive amination of cyclopropyl methyl ketone with S-(−)-α-phenylethylamine. This industrial process highlights the utility of this strategy, employing inexpensive starting materials to produce optically pure cyclopropylamines with enantiomeric excess values of 99% or higher. google.com

Functionalization and Derivatization of Pre-formed Cyclopropylamine (B47189) Skeletons

Once the cyclopropylamine scaffold is formed, its unique electronic and steric properties can be exploited for further functionalization. C-H activation strategies have proven particularly powerful for derivatizing the strained cyclopropane ring.

Chemo- and Regioselective C-H Activation and Functionalization

Palladium catalysis has enabled the direct and enantioselective functionalization of otherwise inert C(sp³)–H bonds on cyclopropane rings. nih.gov Specifically, the arylation of methylene C(sp³)–H bonds in aminomethyl-cyclopropanes can be achieved with high enantioselectivity. nih.govacs.org This reaction platform utilizes the directing capacity of the native tertiary alkylamine group, obviating the need for external directing groups. nih.govnih.gov

The success of this strategy hinges on the use of a chiral ligand, such as a simple N-acetyl amino acid, which controls the enantioselectivity of the C–H cleavage. nih.govacs.org The reaction couples various aminomethyl-cyclopropanes with aryl boronic acids to forge a new carbon-aryl bond, yielding nonracemic cis-substituted cyclic products with excellent enantiomeric ratios. nih.govacs.org For instance, reacting aminomethyl-cyclopropane with phenyl boronic acid using a Pd(OAc)₂ catalyst and an N-Ac-(l)-Tle-OH ligand resulted in the arylated product with a 99:1 enantiomeric ratio. acs.org This method provides a powerful tool for the late-stage functionalization of complex molecules containing the cyclopropylamine motif. chemrxiv.org

Catalyst / LigandSubstrateReagentProductYield (Assay)e.r.Ref
Pd(OAc)₂ / N-Ac-(l)-Tle-OHN,N-Dimethylaminomethyl-cyclopropanePhenyl boronic acidcis-γ-Arylated cyclopropane94%99:1 acs.org
Pd(II) / Chiral thioether ligandCyclopropylmethylaminesAryl iodidesγ-(Hetero)aryl free amines-- nih.gov

Building upon the principles of C-H activation, further functionalization of the cyclopropane ring is possible. Following an initial enantioselective C-H activation and cross-coupling, subsequent C-H coupling reactions can be performed on the chiral cyclopropane products. nih.gov This allows for the synthesis of more complex, substituted cyclopropanes. For example, products from an initial C-H/organoboron cross-coupling can undergo another C-H functionalization to yield cis-1,2,3-substituted cyclopropanes. nih.gov While reported yields for this second coupling step can be modest (20-38%), the strategy demonstrates the potential for sequential, directed C-H functionalizations to rapidly build molecular complexity on the cyclopropane scaffold. nih.gov This approach represents an advanced method for creating highly substituted cyclopropane derivatives, which are valuable in medicinal chemistry and materials science. nih.gov

Stereocontrolled N-Alkylation and N-Derivatization

The introduction of substituents onto the nitrogen atom of cyclopropylamines in a stereocontrolled manner is crucial for accessing specific, chirally pure molecules. Methodologies for N-alkylation and N-derivatization often rely on the use of chiral auxiliaries or catalysts to direct the stereochemical outcome.

A notable strategy involves the use of chiral N-sulfinyl imines as precursors for the asymmetric synthesis of cyclopropylamines. In one approach, chiral N-sulfinyl α-chloro ketimines are treated with Grignard reagents. This process proceeds through a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, which is then attacked by the Grignard reagent to yield chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good yields and diastereoselectivity. nih.gov Subsequent removal of the tert-butanesulfinyl group provides the desired enantioenriched N-unprotected cyclopropylamines. nih.gov

Another powerful method for derivatization involves asymmetric [3+2] photocycloadditions. N-aryl cyclopropylamines can react with various electron-rich and electron-neutral olefins under cooperative visible-light-driven photoredox and chiral H-bond catalysis. This transition-metal-free approach provides efficient access to a variety of enantioenriched cyclopentylamines, demonstrating a method for constructing complex molecular scaffolds from cyclopropylamine precursors in a highly stereocontrolled and atom-economical fashion. nih.gov

The table below summarizes representative examples of stereocontrolled derivatization of cyclopropylamine analogs.

PrecursorReagentCatalyst/ConditionsProductYieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
N-sulfinyl α-chloro ketiminePhenylmagnesium bromideTHFN-(1-phenylcyclopropyl)-tert-butanesulfinamide75%93:7 d.r.
N-sulfinyl α-chloro ketimineEthylmagnesium bromideTHFN-(1-ethylcyclopropyl)-tert-butanesulfinamide82%89:11 d.r.
N-Aryl cyclopropylamineElectron-rich olefinDPZ (photocatalyst), Chiral H-bond catalystEnantioenriched cyclopentylamineHighHigh e.e. and d.r.

This table presents data synthesized from research findings on analogous systems. nih.govnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Cyclopropylamine Derivatives

Transition metal-catalyzed cross-coupling reactions have transformed the synthesis of complex organic molecules, and their application to cyclopropylamine derivatives allows for the construction of intricate C-N and C-C bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to the challenging arylation of cyclopropylamine. The use of highly active, air-stable palladium precatalysts, particularly those employing bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and tBuBrettPhos, enables the synthesis of a wide range of (hetero)arylated cyclopropylanilines in high yields. acs.org These advanced catalyst systems overcome previous limitations, allowing for the efficient monoarylation of cyclopropylamine. acs.org However, the success of the coupling can be highly dependent on the specific ligand and conditions; for instance, some common phosphine ligands that are effective for other amines have proven ineffective for cyclopropylamine in certain contexts. nih.gov

For the formation of C-C bonds, the Suzuki-Miyaura coupling is an exceptionally powerful tool. libretexts.org This palladium-catalyzed reaction typically couples an organoboron species with an organic halide. libretexts.org In the context of cyclopropylamine analogs, potassium cyclopropyltrifluoroborate (B8364958) serves as an excellent coupling partner for various aryl and heteroaryl chlorides. nih.gov This methodology tolerates a wide array of functional groups and substitution patterns, providing a robust route for installing a cyclopropyl group onto aromatic systems. nih.gov The reaction's efficiency allows for the creation of diverse aryl cyclopropanes, which can be precursors or analogs to functionalized cyclopropylamines. nih.gov

The following table details examples of transition metal-catalyzed cross-coupling reactions involving cyclopropylamine and its derivatives.

Cyclopropyl SubstrateCoupling PartnerCatalyst SystemProduct TypeYieldReference
Cyclopropylamine4-Chlorotoluene[(tBuBrettPhos)Pd(allyl)]OTfN-(p-tolyl)cyclopropanamine85% acs.org
Cyclopropylamine2-Bromopyridine[(tBuBrettPhos)Pd(allyl)]OTfN-(pyridin-2-yl)cyclopropanamine92% acs.org
Potassium cyclopropyltrifluoroborate4-ChloroacetophenonePd(OAc)₂, SPhos, K₃PO₄1-(4-cyclopropylphenyl)ethan-1-one99% nih.gov
Potassium cyclopropyltrifluoroborateMethyl 4-chlorobenzoatePd(OAc)₂, SPhos, K₃PO₄Methyl 4-cyclopropylbenzoate98% nih.gov

Insufficient Information Available for a Comprehensive Article on this compound

Following a thorough literature search, it has been determined that there is insufficient publicly available scientific data to fully address the chemical transformations and reactivity profiles of this compound as outlined in the user's request. Specifically, detailed research findings on the following topics for this particular compound could not be located:

Cyclopropane Ring-Opening Reactions

Phosphine-Catalyzed Ring-Opening and Elaboration Reactions

While general information exists for reactions of other cyclopropylamines, the strict requirement to focus solely on this compound prevents the inclusion of this broader data.

However, relevant information was found concerning the reactions of the unsaturated (alkene) moiety, specifically on photoactivated cycloadditions of closely related N-aryl cyclopropylamines. This information is presented below.

Chemical Transformations and Reactivity Profiles of 1 Cyclopropylprop 2 En 1 Amine

Reactions of the Unsaturated (Alkene) Moiety

Recent research has explored the formal photochemical [3+2] cycloaddition of N-aryl cyclopropylamines with α,β-unsaturated carbonyl systems. chemrxiv.org This method stands out as it proceeds without the need for external photocatalysts or additives, offering a straightforward approach to synthesizing N-arylaminocycloalkyl compounds. chemrxiv.orgchemrxiv.org The reaction is initiated by the photoexcitation of the N-aryl cyclopropylamine (B47189), which triggers a Single Electron Transfer (SET) process. chemrxiv.org

The mechanism is believed to be guided by the photochemical activity of an electron donor-acceptor (EDA) complex formed between the N-aryl cyclopropylamine and the unsaturated carbonyl compound. researchgate.net This process offers a wide scope for producing various N-arylaminocycloalkyl compounds in good to excellent yields. chemrxiv.org

Initial investigations involved a gold(I)-catalyzed photoredox cycloaddition of N-phenylcyclopropylamine and ethyl acrylate (B77674) using 365 nm LEDs, which resulted in the desired cyclopentane (B165970) product. chemrxiv.org However, a pivotal control experiment revealed that the reaction proceeded with a 72% yield even in the absence of the photocatalyst when irradiated at the same wavelength. chemrxiv.org This discovery highlighted that the photoexcitation of the cyclopropylaniline itself could initiate the single electron transfer. chemrxiv.org

Further studies on the scope of the reaction demonstrated that the electronic properties of the aryl amine can influence the efficiency of the SET process. For instance, substituting the aryl ring with an electron-withdrawing group like p-trifluoromethyl resulted in a decreased yield. chemrxiv.org Conversely, electron-donating groups such as o- and m-methoxy substituents led to high yields. chemrxiv.org The steric hindrance on the cyclopropylamine was found to have minimal impact on the reaction outcome. chemrxiv.org The reaction conditions typically involve irradiating a solution of the N-aryl cyclopropylamine and an excess of the olefin in a solvent like acetonitrile (B52724) under an inert atmosphere with blue LEDs (465 nm). researchgate.net

Table 1: Scope of the Photoactivated Formal [3+2] Cycloaddition of N-Aryl Cyclopropylamines with Olefins chemrxiv.orgresearchgate.net

N-Aryl Cyclopropylamine (Ar)Olefin (Y)ProductYield (%)Diastereomeric Ratio (dr)
PhenylEthyl acrylateN-Phenyl-3-ethoxycarbonyl-aminocyclopentane723:2
p-TolylEthyl acrylateN-(p-Tolyl)-3-ethoxycarbonyl-aminocyclopentane853:2
p-MethoxyphenylEthyl acrylateN-(p-Methoxyphenyl)-3-ethoxycarbonyl-aminocyclopentane952:1
p-TrifluoromethylphenylEthyl acrylateN-(p-Trifluoromethylphenyl)-3-ethoxycarbonyl-aminocyclopentane291:1
o-MethoxyphenylEthyl acrylateN-(o-Methoxyphenyl)-3-ethoxycarbonyl-aminocyclopentane991:1
m-MethoxyphenylEthyl acrylateN-(m-Methoxyphenyl)-3-ethoxycarbonyl-aminocyclopentane991:1.3
o-PhenylphenylEthyl acrylateN-(o-Phenylphenyl)-3-ethoxycarbonyl-aminocyclopentane841:1
2-NaphthylEthyl acrylateN-(2-Naphthyl)-3-ethoxycarbonyl-aminocyclopentane991:1.2

Catalytic Hydroamination Reactions

No published research has been found that investigates the participation of 1-cyclopropylprop-2-en-1-amine in catalytic hydroamination reactions, either as a substrate or a product.

Reactivity at the Amine Functionality

Specific studies on the reactivity of the primary amine group in this compound are not present in the current body of scientific literature.

Stereochemical Control in the Synthesis and Reactions of 1 Cyclopropylprop 2 En 1 Amine

Enantioselective Synthetic Methodologies

Achieving high enantiomeric purity is crucial, and several catalytic and auxiliary-based methods have been developed to synthesize chiral amines and cyclopropane-containing molecules. These principles are directly applicable to the enantioselective synthesis of 1-cyclopropylprop-2-en-1-amine.

Transition metal catalysis offers a powerful and atom-economical approach to installing chirality. By using a small amount of a chiral metal complex, large quantities of enantiomerically enriched product can be obtained.

Palladium Catalysis: Palladium complexes are highly effective in catalyzing a variety of asymmetric transformations. For the synthesis of chiral amines, palladium-catalyzed asymmetric allylic amination is a key reaction. More complex strategies involve the rearrangement of dienyl cyclopropanes or the C-H activation of cyclopropyl (B3062369) amides. nih.govnih.gov For instance, a palladium-catalyzed intramolecular hydrocyclopropanylation of alkynes using a chiral phosphoramidite (B1245037) ligand has been developed to produce cyclopropane-fused γ-lactams with good yields and high enantioselectivities, which could serve as precursors to the target amine. nih.gov

Iridium Catalysis: Iridium-based catalysts, particularly those with phosphino-oxazoline ligands, have proven highly effective for the asymmetric hydrogenation of N-aryl imines. nih.gov A potential route to this compound would involve the synthesis of the corresponding cyclopropyl vinyl imine, followed by an iridium-catalyzed asymmetric hydrogenation to furnish the chiral amine with high enantiomeric excess (ee). nih.gov

Copper Catalysis: Copper catalysis is widely used in the asymmetric synthesis of cyclopropane (B1198618) derivatives. researchgate.net One notable method is the enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane, catalyzed by a copper(I)-bisoxazoline complex. nih.gov The resulting cyclopropylboronates are versatile intermediates that can be subsequently converted to amines. nih.gov Another powerful copper-catalyzed method involves the tandem conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters followed by intramolecular enolate trapping. nih.govorganic-chemistry.org This strategy, using a Cu-TolBINAP catalyst, can produce highly functionalized trans-cyclopropanes in up to 92% yield and 98% ee, which can be elaborated into the desired amine. nih.govorganic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reactions Applicable to Chiral Cyclopropylamine (B47189) Synthesis
Metal SystemReaction TypeChiral Ligand ExampleAchieved Enantioselectivity (ee)Reference
Copper (Cu)Conjugate Addition-Enolate TrappingTolBINAPUp to 98% nih.govorganic-chemistry.org
Copper (Cu)Cyclopropanation of Alkenyl BoronatestBuBOXHigh nih.gov
Iridium (Ir)Asymmetric Hydrogenation of IminesPhosphino-oxazolineUp to 97% nih.gov
Palladium (Pd)Intramolecular HydrocyclopropanylationPhosphoramiditeGood nih.gov

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recycled.

tert-Butanesulfinamide: The use of tert-butanesulfinamide as a chiral auxiliary, developed by Ellman, is a premier method for the asymmetric synthesis of a vast array of chiral amines. yale.edu For this compound, the synthesis could proceed via the condensation of cyclopropyl vinyl ketone with (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinylimine. Diastereoselective addition of a vinyl nucleophile to this imine, followed by acidic removal of the sulfinyl group, would yield the target amine in high enantiomeric purity. yale.edu

Oxazolidinones and Other Auxiliaries: Evans-type oxazolidinone auxiliaries are also effective. wikipedia.orgsigmaaldrich.com A strategy could involve attaching the auxiliary to a cyclopropanecarboxylic acid, followed by a sequence of reactions to introduce the amine and vinyl groups. A sophisticated approach involves a temporary stereocenter, where an aldol (B89426) reaction using an oxazolidinone auxiliary creates a hydroxyl stereocenter that directs a subsequent diastereoselective cyclopropanation. rsc.org A final retro-aldol step removes the auxiliary and the temporary stereocenter, revealing the enantiopure cyclopropane product. rsc.org Additionally, resolution of racemic cyclopropane carboxylic acids using cinchona alkaloids like cinchonine (B1669041) or cinchonidine (B190817) can provide enantiopure starting materials for further synthesis. mdpi.comku.edu

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey AdvantageReference
tert-ButanesulfinamideCondensation with ketones/aldehydes to form chiral iminesBroad applicability for amine synthesis, high diastereoselectivity yale.edu
OxazolidinonesDirecting aldol reactions and alkylationsWell-established, predictable stereochemical outcomes wikipedia.orgrsc.org
CamphorsultamDirecting Michael additions and Claisen rearrangementsHigh diastereoselectivity, often superior to oxazolidinones wikipedia.org
Cinchona AlkaloidsResolving agents for racemic acids/basesAccess to both enantiomers by using cinchonine vs. cinchonidine ku.edu

Diastereoselective Transformations and Product Distributions

When a molecule already contains a stereocenter, introducing a new one requires control of diastereoselectivity. A key strategy for synthesizing substituted cyclopropylamines involves the diastereoselective addition of nucleophiles to a chiral cyclopropene (B1174273) intermediate. mdpi.comku.edu This process begins with an enantiomerically pure bromocyclopropane, which undergoes base-assisted dehydrohalogenation to form a highly reactive cyclopropene. The inherent chirality of the cyclopropene intermediate then governs the facial selectivity of the subsequent nucleophilic attack, leading to the formation of one diastereomer in preference to others. mdpi.com For example, the addition of azoles and anilines as nucleophiles to chiral cyclopropenes has been shown to produce tetrasubstituted cyclopropylamines with good to excellent diastereoselectivity. ku.edu

Table 3: Diastereoselective Nucleophilic Addition to a Chiral Cyclopropene Intermediate
NucleophileProductYieldDiastereomeric Ratio (dr)Reference
Pyrrole(+)-23cag85%>20:1 mdpi.com
N-Methylaniline(+)-23ack55%3:1 ku.edu
p-Fluoro-N-methylaniline(+)-23acm52%3:1 ku.edu

Data adapted from a study on diastereoselective formal substitution of bromocyclopropanes. mdpi.comku.edu The product names are as cited in the source literature.

Regioselectivity and its Influence on Reaction Outcome

Regioselectivity refers to the control of which atom or position in a molecule undergoes reaction when multiple possibilities exist. In the context of cyclopropane chemistry, this is often observed in ring-opening reactions or additions to unsaturated systems.

The nucleophilic addition to a cyclopropene intermediate is a prime example of regiocontrol. mdpi.comku.edu The nucleophile selectively attacks one of the two carbons of the double bond, a process guided by steric and electronic factors of the cyclopropene. mdpi.com

Palladium-catalyzed ring-opening of cyclopropyl ketones also demonstrates high regioselectivity. The reaction proceeds by cleaving the proximal C-C bond of the cyclopropane ring that is adjacent to the carbonyl group, leading to the stereoselective formation of (E)-α,β-unsaturated ketones. rsc.org This predictable regioselectivity is crucial for designing synthetic routes that use cyclopropanes as latent alkene precursors.

Furthermore, the copper-catalyzed aminoboration of alkylidenecyclopropanes affords cyclopropane-containing β-aminoalkylboranes with specific regioselectivity, where the amine and boron groups add across the exocyclic double bond in a defined manner. researchgate.net This control over the position of new functional groups is essential for ensuring the desired final product structure.

Mechanistic Investigations of Chemical Processes Involving 1 Cyclopropylprop 2 En 1 Amine

Elucidation of Catalytic Reaction Mechanisms

Catalysis offers efficient and selective routes for chemical transformations. For 1-cyclopropylprop-2-en-1-amine, both metal-based and acid-based catalysis can be envisaged to activate different parts of the molecule, leading to distinct reaction pathways.

Proposed Catalytic Cycles (e.g., Pd(II)/Pd(IV), Ir(III) Species, Cu-H Intermediates)

While direct catalytic studies on this compound are not extensively documented, plausible catalytic cycles can be proposed based on well-established reactivities of allylic amines and cyclopropanes with various transition metals.

Palladium (Pd) Catalysis: Palladium is renowned for its ability to catalyze reactions of allylic systems. A likely pathway would involve the formation of a π-allyl palladium(II) complex. The catalytic cycle would be initiated by the coordination of the palladium(0) catalyst to the double bond of the amine. Subsequent oxidative addition would form the π-allyl Pd(II) complex with the displacement of the amino group. This intermediate could then be attacked by a nucleophile. A key mechanistic question would be the stability of the cyclopropyl (B3062369) group during this cycle, as ring-opening could compete with the desired reaction. General palladium-catalyzed cross-coupling reactions have been developed for related cyclopropenyl esters, which proceed through oxidative addition of a Pd(0) species, deprotonation, and reductive elimination to complete the cycle. researchgate.netrsc.org

Iridium (Ir) Catalysis: Iridium photocatalysts are commonly used to generate radical species. chemistryviews.org In a hypothetical reaction, an excited Ir(III) species could engage in an electron transfer process with the amine, generating an α-amino radical. Alternatively, iridium catalysts are used in hydroamination reactions. In a three-component reaction involving a primary amine, an alkene, and a Michael acceptor, an iridium photocatalyst was used to generate intermediates for the synthesis of cyclic amines. chemistryviews.org This suggests that Ir-catalysis could be a viable strategy for functionalizing this compound.

Copper Hydride (Cu-H) Catalysis: Copper hydride catalysis is a powerful tool for the hydroamination of alkenes and alkynes. organic-chemistry.org A proposed mechanism for the hydroamination of this compound would involve the addition of a Cu-H species across the double bond. The regioselectivity of this addition would be a critical factor. Subsequently, the resulting organocopper intermediate could undergo further transformations. Buchwald and others have shown that CuH-catalyzed hydroamination can provide access to a wide range of chiral primary amines under mild conditions. organic-chemistry.org

Role of Lewis and Brønsted Acid Catalysis

Acid catalysis can play a pivotal role in activating this compound towards nucleophilic attack or rearrangement.

Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom of the amine, increasing the electrophilicity of the allylic system and facilitating its substitution. More significantly, Lewis acids are known to promote the ring-opening of donor-acceptor cyclopropanes. researchgate.netuni-regensburg.de In the case of this compound, the amine could act as the donor group. A Lewis acid could catalyze the opening of the cyclopropane (B1198618) ring, leading to a stabilized carbocationic intermediate that can be trapped by nucleophiles. uni-regensburg.denih.gov This cascade reaction, involving a ring-opening/cyclization sequence, is a common strategy for synthesizing complex heterocyclic systems. uni-regensburg.de The synergy between Lewis acid and other catalysts, such as photoredox catalysts, has also been explored to control the reactivity of photogenerated α-amino radicals in conjugate additions. nih.gov

Brønsted Acid Catalysis: Brønsted acids can protonate the amine, generating an ammonium (B1175870) salt and activating the molecule. A key role for Brønsted acids is in promoting reactions that proceed via carbocationic intermediates. nih.gov For this compound, protonation could facilitate the departure of the amino group or, more intriguingly, promote the rearrangement of the cyclopropylcarbinyl system. In reactions of donor-acceptor cyclopropanes with indoles, Brønsted acids like N-trifluoromethanesulfonyl diphenylphosphoramide have been shown to be effective catalysts for promoting (4+2) cyclocondensation reactions. nih.gov Chiral Brønsted bases, such as cyclopropenimines, have also been developed for enantioselective reactions, highlighting the diverse roles of such catalysts. rsc.org

Analysis of Radical and Ion-Pair Pathways

Beyond concerted catalytic cycles, the involvement of radical or ionic intermediates can dictate the reaction course, leading to unique products through rearrangements or crossover pathways.

Radical-Polar Crossover Mechanisms

Radical-polar crossover (RPC) chemistry involves the sequential operation of radical and ionic mechanisms within a single transformation. nih.gov This approach allows for the construction of complex molecules from simple precursors. chemistryviews.org For this compound, a plausible RPC pathway could be initiated by the formation of an α-amino radical through photoredox catalysis. This radical could then add to an acceptor molecule. The resulting radical intermediate could be oxidized to a cation (the polar step), which then undergoes a terminal cyclization or trapping by a nucleophile. The concept of reductive radical-polar crossover (RRPCO) has emerged as a powerful strategy that enables the use of traditional electrophiles in radical reactions. rsc.org

Generation and Reactivity of Cyclopropylcarbinyl Cations

The generation of a cation adjacent to the cyclopropyl ring leads to the formation of a cyclopropylcarbinyl cation. This species is a non-classical carbocation known for its rapid rearrangement.

The generation of cyclopropylcarbinyl cations can be achieved under non-acidic conditions, for instance, through the desulfurative cleavage of cyclopropylmethyl thioethers. researchgate.netresearchgate.net A similar process starting from this compound would likely require activation of the amino group to turn it into a good leaving group. Once formed, the cyclopropylcarbinyl cation exists in equilibrium with the homoallyl cation and the bicyclobutonium ion. The outcome of the reaction is highly dependent on the structure of the cation and the reaction conditions. researchgate.net Nucleophilic attack can occur at the carbinyl carbon or at the terminal positions of the opened ring, leading to either retention of the cyclopropane ring or the formation of a homoallylic product. researchgate.netrsc.org Chiral acid-catalyzed dehydration of prochiral cyclopropylcarbinols has been used to generate cyclopropylcarbinyl cations that are trapped by nucleophiles in a ring-opening rearrangement, demonstrating stereochemical control. nih.gov

Identification and Characterization of Reactive Intermediates

The direct observation and characterization of transient species are paramount for validating proposed mechanisms. Reactive intermediates in processes involving this compound would include π-allyl metal complexes, cyclopropylcarbinyl cations, and α-amino radicals.

Spectroscopic techniques are essential for this purpose. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures can be used to observe and characterize less stable intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the primary tool for detecting and studying radical species. In some cases, unstable intermediates like cyclopropanones, formed from the photooxidation of related enyne systems, have been observed and characterized spectroscopically before they undergo further reactions. researchgate.net The study of cyclopropylcarbinyl cations often relies on solvolysis studies and computational chemistry to understand the potential energy surface and the distribution of products arising from the delocalized cation. researchgate.net The characterization of these intermediates provides direct evidence for the proposed mechanistic steps and helps to rationalize the observed product distributions.

Computational and Theoretical Chemistry Studies of 1 Cyclopropylprop 2 En 1 Amine

Density Functional Theory (DFT) Applications for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. For 1-cyclopropylprop-2-en-1-amine, DFT calculations would be instrumental in determining its optimized molecular structure, including bond lengths, bond angles, and dihedral angles.

Based on DFT studies of related molecules like cyclopropylamine (B47189) and various allylamines, we can predict the key structural parameters of this compound. For instance, the C-N bond length between the cyclopropyl (B3062369) group and the nitrogen atom is expected to be influenced by the electron-donating nature of the cyclopropyl ring. Similarly, the geometry around the nitrogen atom and the conformation of the prop-2-en-1-yl group would be determined by a balance of steric and electronic effects.

A theoretical DFT study on a related compound, trans-propylamine, performed using the B3LYP/6-311++G(3df,3pd) level of theory, provides insights into the expected bond lengths and angles. nih.gov While not a direct match, these values offer a reasonable approximation for the propenyl fragment of our target molecule.

Table 1: Predicted Structural Parameters of this compound based on Analogous Compounds

ParameterPredicted Value RangeAnalogous Compound Studied
C(cyclopropyl)-N Bond Length1.45 - 1.47 ÅCyclopropylamine
N-C(allyl) Bond Length1.46 - 1.48 ÅAllylamine
C=C Bond Length1.33 - 1.35 ÅProp-2-en-1-amine canterbury.ac.uk
C-N-C Bond Angle110 - 114°Dialkylamines

Note: These values are estimations based on computational data from related structures and should be confirmed by direct DFT calculations on this compound.

DFT calculations are also crucial for understanding the reactivity of this compound. By mapping the molecular electrostatic potential (MEP), regions of high electron density (nucleophilic centers) and low electron density (electrophilic centers) can be identified. The nitrogen atom's lone pair and the π-bond of the allyl group are expected to be the primary nucleophilic sites.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the N-C bonds in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. This is typically achieved by constructing a potential energy surface (PES), which maps the energy of the molecule as a function of one or more dihedral angles.

It is likely that staggered conformations, which minimize steric hindrance between the bulky cyclopropyl and allyl groups, will be the most stable. The potential energy surface would reveal the energy penalties associated with eclipsed conformations and the transition states connecting the various energy minima.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is invaluable for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.

For this compound, several reaction types could be studied computationally. For example, the pyrolysis of cyclopropylamine has been investigated using quantum chemical methods to characterize intermediates. researchgate.net A similar approach could be applied to understand the thermal decomposition of this compound, which might involve rearrangements of the cyclopropyl ring or reactions of the allyl group.

Furthermore, the amine group can participate in various reactions, such as nucleophilic additions. Computational studies on the Michael-type addition of amines to activated double bonds have been performed to distinguish between concerted and stepwise mechanisms. researchgate.net Such studies for this compound could elucidate the mechanism of its reaction with electrophiles. DFT calculations would be used to calculate the activation energies for different possible pathways, thus predicting the most likely reaction mechanism.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations provide deep insights into the electronic structure and bonding of a molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to understand charge distribution, hybridization, and delocalization of electrons.

In this compound, the electronic interaction between the cyclopropyl ring, the nitrogen lone pair, and the allyl π-system is of particular interest. The cyclopropyl group is known to have some "double-bond character" and can conjugate with adjacent p-orbitals. NBO analysis would quantify the extent of this conjugation and its effect on the electron density at the nitrogen atom.

The hybridization of the nitrogen atom is also a key aspect of its electronic structure. While typically sp3 hybridized in amines, the presence of the adjacent unsaturated groups could lead to a hybridization state with more p-character, influencing the C-N-C bond angle and the amine's basicity.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. For this compound, the HOMO is expected to be localized primarily on the nitrogen lone pair and the allyl π-bond, consistent with these being the main nucleophilic centers. The LUMO would likely be associated with the antibonding orbitals of the C=C double bond. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.

Advanced Applications of 1 Cyclopropylprop 2 En 1 Amine in Organic Synthesis and Material Sciences

Utilization as a Versatile Chiral Building Block for Complex Molecules

The enantiomerically pure forms of 1-cyclopropylprop-2-en-1-amine serve as valuable chiral building blocks for the asymmetric synthesis of intricate molecular architectures. The presence of a stereogenic center adjacent to both a cyclopropyl (B3062369) group and a vinyl group allows for a high degree of stereochemical control in subsequent transformations.

Chiral cyclopropylamines are recognized as important synthons for the construction of carbo- and heterocycles. The general utility of chiral amines in synthesis is well-established, and the specific properties of the cyclopropyl group, such as its ability to act as a latent double bond or to influence the stereochemical course of a reaction, add to the versatility of this building block. While specific examples detailing the extensive use of this compound in the synthesis of complex natural products are not yet widespread in the literature, the principles of asymmetric synthesis strongly support its potential. For instance, the amine functionality can be readily converted into a wide range of other functional groups, or it can be used to direct the stereoselective addition to the adjacent double bond.

Synthesis of Novel Derivatives and Analogs with Modified Cyclopropyl or Unsaturated Moieties

The chemical structure of this compound offers multiple sites for modification, enabling the synthesis of a diverse library of derivatives and analogs. Research in this area focuses on altering the cyclopropyl and unsaturated moieties to fine-tune the steric and electronic properties of the molecule for specific applications.

Modification of the Unsaturated Moiety: The vinyl group can undergo a variety of transformations. For example, epoxidation followed by ring-opening can introduce new stereocenters. Dihydroxylation, using reagents like osmium tetroxide, can lead to the formation of diols, which are themselves versatile synthetic intermediates.

Modification of the Cyclopropyl Ring: The cyclopropyl ring, while generally stable, can participate in ring-opening reactions under specific conditions, such as treatment with certain transition metal catalysts or under thermal or photochemical activation. This provides a pathway to more complex carbocyclic or heterocyclic systems. Furthermore, substituents can be introduced onto the cyclopropyl ring, although this often requires starting from a pre-functionalized cyclopropane (B1198618) precursor.

The synthesis of related compounds, such as (1-cyclopropyl)cyclopropylamine hydrochloride, highlights the interest in molecules containing the cyclopropylamine (B47189) core for applications in pharmaceuticals and agrochemicals. beilstein-journals.org This underscores the value of developing synthetic routes to a variety of derivatives.

Development and Integration into Chiral Auxiliaries, Ligands, or Organocatalysts

A significant area of application for chiral amines is in the field of asymmetric catalysis, either as part of a chiral ligand for a metal catalyst or as a primary or secondary amine in organocatalysis.

Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that directs the stereochemical outcome of a reaction. wikipedia.org this compound can be N-acylated and used to control the stereoselectivity of reactions such as aldol (B89426) additions, alkylations, or Diels-Alder reactions. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. The unique steric and electronic properties of the cyclopropyl-vinyl moiety could offer different levels of stereocontrol compared to more conventional chiral auxiliaries.

Chiral Ligands: The amine functionality of this compound can be used to coordinate to a metal center. By preparing Schiff bases or by further functionalization to introduce other donor atoms (e.g., phosphorus or oxygen), bidentate or tridentate chiral ligands can be synthesized. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, hydrosilylations, or cross-coupling reactions.

Organocatalysts: Chiral primary and secondary amines are key players in the field of organocatalysis. youtube.com For example, a primary amine can react with a ketone or aldehyde to form a chiral enamine or iminium ion intermediate, respectively. These intermediates can then participate in a wide range of stereoselective transformations. The specific structure of this compound, with its adjacent cyclopropyl group, could influence the reactivity and stereoselectivity of such organocatalytic cycles.

While specific, published examples of this compound being used in these exact contexts are still emerging, the foundational principles of asymmetric catalysis and the known reactivity of similar chiral amines provide a strong rationale for its potential in these advanced applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropylprop-2-en-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a precursor (e.g., allylic amine derivatives) followed by regioselective functionalization. For example, cyclopropylamine can react with propargyl halides under basic conditions (e.g., K₂CO₃ in toluene) to form the cyclopropane ring . Microwave-assisted synthesis has been reported to improve reaction efficiency by reducing side products . Key variables include solvent polarity (dichloromethane vs. toluene) and base strength, which affect nucleophilic substitution rates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Cyclopropane protons appear as distinct multiplets in the δ 0.5–1.5 ppm range, while the allylic amine protons resonate near δ 2.5–3.5 ppm. Coupling constants (e.g., J = 8–10 Hz) confirm cyclopropane ring geometry .
  • IR : Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and C=C (1640–1680 cm⁻¹) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 112–114 confirm the molecular formula (C₆H₁₁N) .

Q. What are the primary challenges in purifying this compound?

  • Methodological Answer : The compound’s high polarity and sensitivity to oxidation necessitate inert atmospheres (N₂/Ar) during column chromatography. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) effectively separates it from byproducts like imines or nitriles .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ring strain (≈27 kcal/mol) enhances electrophilicity at the cyclopropane carbon, enabling regioselective SN2 reactions with nucleophiles (e.g., Grignard reagents). DFT calculations (B3LYP/6-31G*) can model transition states to predict substitution sites . Experimental validation involves kinetic studies comparing reaction rates with non-cyclopropane analogs .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or impurities. Strategies include:

  • Chiral HPLC to isolate enantiomers and test their receptor-binding affinities separately .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify bioactive vs. metabolically inactive forms .
  • Docking Simulations : Use AutoDock Vina to correlate structural motifs (e.g., cyclopropane orientation) with activity .

Q. How can computational chemistry guide the design of this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with target enzymes (e.g., monoamine oxidases) to identify binding hotspots.
  • QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with inhibitory potency .
  • Retrosynthetic Planning : Tools like Pistachio/Bkms_metabolic predict feasible routes for introducing pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.